3-(4-Chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex heterocyclic compound that features a thieno[3,2-b]pyridine core This compound is notable for its unique structural elements, including a trifluoromethyl group, a chlorophenyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Chlorophenyl Substitution: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Palladium catalysts for Suzuki-Miyaura coupling, trifluoromethylating agents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
3-(4-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is unique due to its combination of structural features, including the thieno[3,2-b]pyridine core, trifluoromethyl group, and chlorophenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H9ClF3NO3S |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H9ClF3NO3S/c16-7-3-1-6(2-4-7)10-11-12(24-13(10)14(22)23)8(15(17,18)19)5-9(21)20-11/h1-4,8H,5H2,(H,20,21)(H,22,23) |
InChI Key |
DNYHBMFFRJRQFS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)Cl)NC1=O)C(F)(F)F |
Origin of Product |
United States |
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